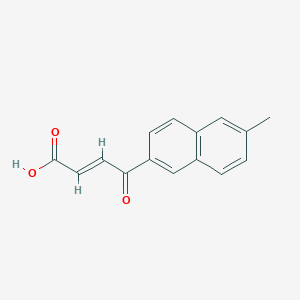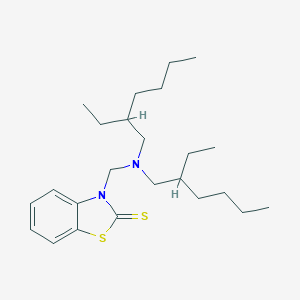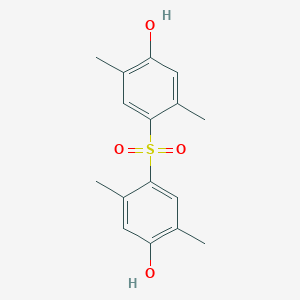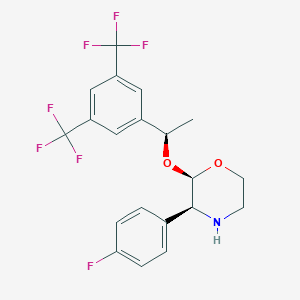
Lazabemide hydrochloride
概要
説明
ラザベミド塩酸塩は、モノアミンオキシダーゼB(MAO-B)の選択的かつ可逆的な阻害剤です。当初はパーキンソン病治療薬として開発されましたが、市販されることはありませんでした。この化合物の分子式はC8H10ClN3O、分子量は199.64 g/molです .
2. 製法
合成経路と反応条件: ラザベミド塩酸塩の合成は、5-クロロピリジン-2-カルボン酸とN-(2-アミノエチル)カルバミン酸tert-ブチルエステルを、沸騰するテトラヒドロフラン(THF)中でカルボニルジイミダゾールを用いて反応させることから始まります。この反応により、N-[2-(tert-ブトキシカルボニルアミノ)エチル]-5-クロロピリジン-2-カルボキサミドが生成されます。この化合物は、次に、沸騰するジクロロメタン中でトリフルオロ酢酸で加水分解し、エタノール性塩酸で処理すると、塩酸塩が得られます .
工業生産方法: ラザベミド塩酸塩の結晶形の医薬組成物は、その製造方法とともに開示されています。これらの方法は、工業用途における化合物の安定性と純度を確保しています .
作用機序
ラザベミド塩酸塩は、モノアミンオキシダーゼB(MAO-B)を選択的かつ可逆的に阻害することで作用します。この阻害により、ドーパミンの分解が阻害され、脳内でのドーパミン量が増加します。この化合物は、MAO-Bの活性部位に結合し、その酵素活性を阻害します。この機序は、ドーパミンレベルが非常に低いパーキンソン病などの病状に特に有益です .
類似の化合物:
セレギリン: パーキンソン病の治療に使用される別のMAO-B阻害剤です。
ラサギリン: 神経保護作用を有する選択的なMAO-B阻害剤です。
サフィナミド: グルタミン酸放出阻害作用を併せ持つ可逆的なMAO-B阻害剤です。
独自性: ラザベミド塩酸塩は、MAO-Bの可逆的な阻害により、投与中止後、酵素活性が急速に回復するという特徴があります。この特性は、セレギリンやラサギリンなどの不可逆的阻害剤とは異なります .
生化学分析
Biochemical Properties
Lazabemide hydrochloride interacts with the enzyme monoamine oxidase B (MAO-B) and inhibits its activity . At high concentrations, it inhibits the uptake of monoamines, specifically noradrenalin, serotonin, and dopamine .
Cellular Effects
The inhibition of MAO-B by this compound affects various types of cells and cellular processes. By inhibiting the breakdown of monoamines, it influences cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to MAO-B and inhibiting its activity . This prevents the breakdown of monoamines, leading to increased levels of these neurotransmitters in the brain .
Temporal Effects in Laboratory Settings
Its selective and reversible inhibition of MAO-B suggests that its effects may be temporary and dependent on the presence of the drug .
Metabolic Pathways
This compound is involved in the metabolic pathway of monoamines. It interacts with the enzyme MAO-B, inhibiting the breakdown of monoamines .
Transport and Distribution
Given its role as an MAO-B inhibitor, it is likely to be distributed in areas where this enzyme is present .
Subcellular Localization
The subcellular localization of this compound is likely to be in the mitochondria, as this is where MAO-B is predominantly found . Its activity or function could be influenced by its localization in these organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of lazabemide hydrochloride involves the reaction of 5-chloropyridine-2-carboxylic acid with N-(2-aminoethyl)carbamic acid tert-butyl ester using carbonyl-dimidazole in refluxing tetrahydrofuran (THF). This reaction yields N-[2-(tert-butoxycarbonylamino)ethyl]-5-chloropyridine-2-carboxamide, which is then hydrolyzed with trifluoroacetic acid in refluxing dichloromethane and treated with ethanolic hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Pharmaceutical compositions of this compound in crystalline form have been disclosed, along with methods of their production. These methods ensure the compound’s stability and purity for industrial applications .
化学反応の分析
反応の種類: ラザベミド塩酸塩は、以下のものを含むさまざまな化学反応を起こします。
酸化: ラザベミド塩酸塩は、特定の条件下で酸化される可能性がありますが、詳細な酸化経路は十分に文書化されていません。
還元: ラザベミド塩酸塩を伴う還元反応はあまり一般的ではありません。
置換: この化合物は、特にピリジン環の塩素原子を含む置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
置換: 水酸化ナトリウムやその他の求核剤などの試薬は、置換反応を促進できます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、置換反応により、塩素原子を置換した異なる官能基を持つ誘導体が生成される可能性があります。
科学的研究の応用
化学: MAO-B阻害および関連する生化学経路を研究するためのモデル化合物として役立ちます。
生物学: この化合物は、神経学的プロセスにおけるMAO-Bの役割を理解するための研究に使用されています。
医学: ラザベミド塩酸塩は、パーキンソン病やその他の神経変性疾患の治療における潜在的な治療効果について研究されてきました
類似化合物との比較
Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: A selective MAO-B inhibitor with neuroprotective properties.
Safinamide: A reversible MAO-B inhibitor with additional glutamate release inhibition.
Uniqueness: Lazabemide hydrochloride is unique due to its reversible inhibition of MAO-B, which allows for rapid recovery of enzyme activity after discontinuation. This property distinguishes it from irreversible inhibitors like selegiline and rasagiline .
特性
IUPAC Name |
N-(2-aminoethyl)-5-chloropyridine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O.ClH/c9-6-1-2-7(12-5-6)8(13)11-4-3-10;/h1-2,5H,3-4,10H2,(H,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFKTFLARGGXCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046739 | |
| Record name | Lazabemide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103878-83-7 | |
| Record name | Lazabemide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103878-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lazabemide hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103878837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lazabemide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAZABEMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI150J9ZX1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research article highlights the sympathetic nervous system's role in inflammation. Given that Lazabemide Hydrochloride is a reversible inhibitor of monoamine oxidase B (MAO-B), could it potentially impact inflammation through modulating sympathetic activity?
A1: This is an interesting question and warrants further investigation. While this compound is primarily known for its use in Parkinson's disease treatment by increasing extracellular dopamine levels in the brain, its potential effects on peripheral sympathetic activity and subsequent inflammation are not fully elucidated []. Further research is needed to determine if this compound's inhibition of MAO-B translates to modulation of sympathetic nervous system activity in the context of inflammation, and if so, what the specific downstream effects might be.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














